molecular formula C11H22N2O2 B1342477 Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate CAS No. 1158759-06-8

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate

Cat. No. B1342477
Key on ui cas rn: 1158759-06-8
M. Wt: 214.3 g/mol
InChI Key: BSSYZMZEARMCMK-UHFFFAOYSA-N
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Patent
US09067911B2

Procedure details

To a solution of 812 mg (3.38 mmol) rac-3-isocyanato-3-methyl-piperidine-1-carboxylic acid tert-butyl ester in 17 ml THF were added 16.9 ml 2N NaOH and the emulsion stirred vigorously at ambient temperature for 20 h. The emulsion was diluted with tert-butyl methyl ether and extracted three times. The combined extracts were washed with brine to neutral pH, dried over sodium sulfate, filtered and evaporated. The crude product was purified by column chromatography on silica gel with a gradient of heptane and 10 to 100% ethyl acetate then with ethyl acetate/MeOH provided the title compound: 232 mg colourless oil which crystallized at ambient temperature MS (m/e): 215.2 (M+H).
Name
rac-3-isocyanato-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
812 mg
Type
reactant
Reaction Step One
Name
Quantity
16.9 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][C:10]([N:15]=C=O)([CH3:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>C1COCC1.COC(C)(C)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][C:10]([NH2:15])([CH3:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
rac-3-isocyanato-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
812 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)(C)N=C=O
Name
Quantity
16.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the emulsion stirred vigorously at ambient temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times
WASH
Type
WASH
Details
The combined extracts were washed with brine to neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel with a gradient of heptane and 10 to 100% ethyl acetate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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